Cas no 64501-70-8 (16α-Hydroxydeoxycorticosterone 21-Acetate)
16α-Hydroxydeoxycorticosterone 21-Acetate Chemical and Physical Properties
Names and Identifiers
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- 16α-Hydroxydeoxycorticosterone 21-Acetate
- 16α-21-Dihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
- 21-acetoxy-16α-hydroxy-pregn-4-ene-3,20-dione
- GKOHCPMVTJLVAT-SIBBSPDHSA-N
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-16-hydroxy-, (16α)- (9CI)
- 16a-Hydroxydeoxycorticosterone 21-Acetate
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- Inchi: 1S/C23H32O5/c1-13(24)28-12-20(27)21-19(26)11-18-16-5-4-14-10-15(25)6-8-22(14,2)17(16)7-9-23(18,21)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17+,18+,19-,21-,22+,23+/m1/s1
- InChI Key: GKOHCPMVTJLVAT-WNGCJKCESA-N
- SMILES: C[C@]12CC[C@]3([H])[C@]4(CCC(=O)C=C4CC[C@@]3([H])[C@]1([H])C[C@@H](O)[C@@H]2C(=O)COC(=O)C)C
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Melting Point: 207-209 °C(Solv: methanol (67-56-1); ethyl ether (60-29-7))
- Boiling Point: 542.2±50.0 °C(Predicted)
- pka: 14.42±0.70(Predicted)
16α-Hydroxydeoxycorticosterone 21-Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-490411-10 mg |
16α-Hydroxydeoxycorticosterone 21-Acetate, |
64501-70-8 | 10mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-490411-10mg |
16α-Hydroxydeoxycorticosterone 21-Acetate, |
64501-70-8 | 10mg |
¥2858.00 | 2023-09-05 |
16α-Hydroxydeoxycorticosterone 21-Acetate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 16α-Hydroxydeoxycorticosterone 21-Acetate
16α-Hydroxydeoxycorticosterone 21-Acetate (CAS No. 64501-70-8): A Comprehensive Overview in Modern Chemical and Biomedical Research
16α-Hydroxydeoxycorticosterone 21-Acetate, with the chemical identifier CAS No. 64501-70-8, is a significant compound in the realm of endocrinology and pharmacology. This synthetic derivative of corticosteroids has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The compound’s molecular structure, characterized by a hydroxyl group at the 16α position and an acetate ester at the 21 position, imparts distinct biochemical interactions that make it a subject of intense scientific investigation.
The synthesis of 16α-Hydroxydeoxycorticosterone 21-Acetate involves intricate organic transformations, typically starting from deoxycorticosterone as the precursor. The introduction of the hydroxyl group at the 16α position and subsequent acetylation at the 21 position are critical steps that define its pharmacological profile. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic modifications, have been employed to enhance yield and purity, ensuring that the final product meets stringent analytical standards.
In recent years, 16α-Hydroxydeoxycorticosterone 21-Acetate has been explored for its role in modulating cortisol signaling pathways. Cortisol, a primary glucocorticoid hormone, plays a pivotal role in stress response, metabolism, and immune function. The derivative’s ability to selectively interact with cortisol receptors has led to investigations into its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that 16α-Hydroxydeoxycorticosterone 21-Acetate exhibits lower mineralocorticoid activity compared to native cortisol, making it a promising candidate for treating inflammatory conditions while minimizing side effects associated with excessive mineralocorticoid receptor activation.
One of the most compelling aspects of 16α-Hydroxydeoxycorticosterone 21-Acetate is its potential in oncology research. Emerging evidence suggests that this compound may influence tumor microenvironment dynamics by modulating immune cell trafficking and cytokine production. Specifically, studies have indicated that it can enhance the efficacy of certain immunotherapies by promoting an anti-tumor immune response. The mechanistic insights gained from these studies are contributing to the development of novel combinatorial therapies that integrate 16α-Hydroxydeoxycorticosterone 21-Acetate with other bioactive molecules.
The compound’s structural analogs have also been subjects of extensive research. By varying substituents at different positions on the steroid backbone, scientists aim to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, modifications at the C17 position can alter binding affinity to glucocorticoid receptors, offering insights into structure-activity relationships (SAR). These findings are not only advancing our understanding of steroid hormone biology but also paving the way for more targeted drug design.
Another area where 16α-Hydroxydeoxycorticosterone 21-Acetate is making strides is in neuroendocrinology. Research indicates that this derivative may influence neurosteroid pathways, which are involved in regulating mood, cognition, and stress resilience. Pilot studies have explored its potential role in mitigating cognitive decline associated with aging or neurodegenerative disorders. While further clinical trials are needed to validate these claims, the preliminary results are encouraging and warrant deeper investigation into its neuroprotective properties.
The analytical characterization of 16α-Hydroxydeoxycorticosterone 21-Acetate is another critical aspect of its study. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm purity and quantify impurities. These analytical techniques ensure that the compound meets regulatory requirements for preclinical and clinical use. Additionally, computational modeling techniques such as molecular dynamics simulations have been utilized to predict binding interactions between 16α-Hydroxydeoxycorticosterone 21-Acetate and biological targets, providing a rational basis for designing optimized derivatives.
The future direction of research on 16α-Hydroxydeoxycorticosterone 21-Acetate is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and clinicians. Advances in gene editing technologies may enable more precise modulation of steroid pathways using this compound as a scaffold. Furthermore, the integration of artificial intelligence (AI) in drug discovery could accelerate the identification of novel derivatives with enhanced therapeutic profiles.
In conclusion,16α-Hydroxydeoxycorticosterone 21-Acetate (CAS No. 64501-70-8) represents a fascinating compound with diverse applications in biomedical research. Its unique structural features offer opportunities for developing innovative treatments across multiple therapeutic domains. As scientific understanding evolves, so too will the therapeutic potential of this remarkable steroid derivative.
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